molecular formula C15H22N6O2S B5560136 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No. B5560136
M. Wt: 350.4 g/mol
InChI Key: JGAQHJXWIKRIRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidines and related compounds involves various chemical strategies, including nucleophilic substitution reactions and the use of sulfonyl chlorides. For instance, novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their serotonin 5-HT6 receptor antagonistic activity, highlighting the importance of the nature and position of substituents on their biological activities (Ivachtchenko et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines and similar compounds has been elucidated through various methods, including X-ray crystallography. The structural analysis reveals two clear groups: those which are stoichiometric hydrates and those which crystallize in solvent-free forms, demonstrating the significance of hydrogen bonding in determining the molecular conformation and crystallization behavior of these compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines includes their ability to undergo various chemical reactions, such as aminosulfonylation, which has been utilized to synthesize sulfonylmethyl piperidines, pyrrolidines, and pyrazolines. These reactions highlight the versatility of pyrazolo[1,5-a]pyrimidines as building blocks in organic synthesis (Xu et al., 2019).

Physical Properties Analysis

The physical properties of compounds like "4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine" can be influenced by their molecular structure. For example, the solubility of these compounds can be modified by functionalization with specific groups, enhancing their applicability in various biological contexts (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including the antimicrobial and antiviral activities of pyrazolo[1,5-a]pyrimidines, have been a focus of research. Studies have shown that certain derivatives possess significant antimicrobial activities, suggesting their potential in developing new therapeutic agents (Alsaedi et al., 2019).

properties

IUPAC Name

4-(3-methylpyrazol-1-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-3-10-24(22,23)20-8-6-19(7-9-20)14-11-15(17-12-16-14)21-5-4-13(2)18-21/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAQHJXWIKRIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methyl-1H-pyrazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

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